
TAMRA azide, 5-isomer
Overview
Description
TAMRA azide, 5-isomer: is a fluorescent dye commonly used in various scientific applications. It is known for its high photostability and strong fluorescence, making it an excellent choice for labeling and detection purposes. The compound has the molecular formula C33H39N6O7 and a molecular weight of 631.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA azide, 5-isomer typically involves the reaction of 5-Carboxytetramethylrhodamine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the azide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: TAMRA azide, 5-isomer primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling and detection applications .
Common Reagents and Conditions:
Reagents: Sodium azide, copper(I) catalyst, alkyne-containing molecules.
Major Products: The major product formed from the reaction of this compound with an alkyne is a triazole-linked fluorescent compound. This product retains the strong fluorescence properties of the original dye .
Scientific Research Applications
Chemistry: TAMRA azide, 5-isomer is widely used in click chemistry for the synthesis of various fluorescent compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. Its strong fluorescence allows for the visualization and tracking of these molecules in various biological processes .
Medicine: The compound is used in medical research for the development of diagnostic assays and imaging techniques. Its ability to label specific biomolecules makes it valuable in the study of disease mechanisms and the development of targeted therapies .
Industry: In industrial applications, this compound is used in the manufacturing of fluorescent dyes and labeling reagents. It is also employed in quality control processes to ensure the consistency and accuracy of various products .
Mechanism of Action
The primary mechanism of action of TAMRA azide, 5-isomer involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules .
Comparison with Similar Compounds
5-Carboxytetramethylrhodamine: A similar compound without the azide group, used for similar labeling and detection purposes.
Tetramethylrhodamine Alkyne: Another derivative used in click chemistry reactions, but with an alkyne group instead of an azide group.
Fluorescein: A different fluorescent dye with distinct spectral properties, used in various labeling applications.
Uniqueness: TAMRA azide, 5-isomer is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile and valuable for a wide range of scientific applications .
Properties
IUPAC Name |
5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWYZOPZJEQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


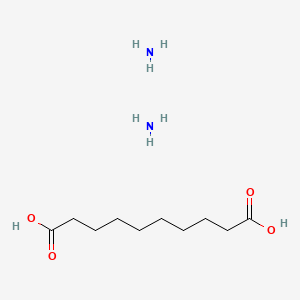
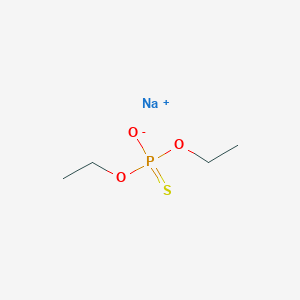
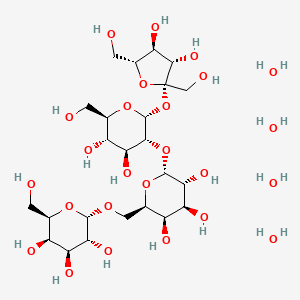
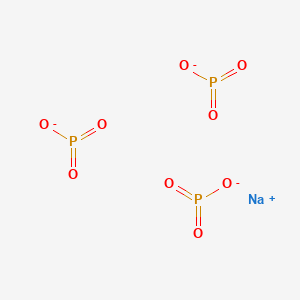
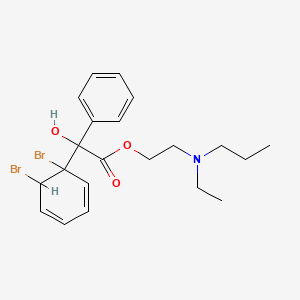
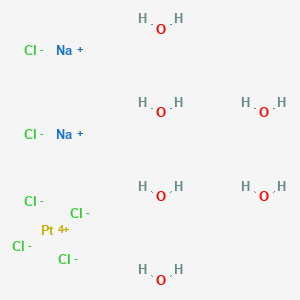



![(3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B7909765.png)

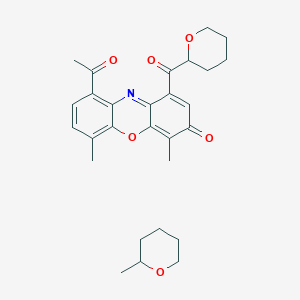
![5-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909794.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7909798.png)
